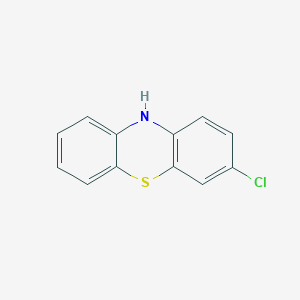

3-Chloro-10H-phenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVPRWTWNQSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061624 | |

| Record name | 10H-Phenothiazine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-99-4 | |

| Record name | 3-Chloro-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAA2N1HWX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-10H-phenothiazine (CAS No. 1207-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-10H-phenothiazine, identified by the CAS number 1207-99-4, is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its tricyclic "butterfly-like" structure, featuring a chlorine substituent, is a foundational scaffold in medicinal chemistry, most notably for the development of phenothiazine-class antipsychotic drugs.[1][3] Following the discovery of the therapeutic potential of phenothiazine derivatives in the 1950s, extensive research has focused on modifying this core structure to establish clear structure-activity relationships.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, with a focus on its pivotal role in pharmaceutical development.

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1207-99-4 | [1][4] |

| Molecular Formula | C₁₂H₈ClNS | [4][5] |

| Molecular Weight | 233.72 g/mol | [1][4] |

| Melting Point | 200-201 °C | [5] |

| Boiling Point | 397.7 °C at 760 mmHg | [5] |

| Density | 1.346 g/cm³ | [5] |

| Flash Point | 194.3 °C | [5] |

| Solubility | Soluble in Methanol (MEOH) | [4] |

| LogP | 4.68 - 4.8 | [5][6] |

| Appearance | Green Powder/Solid | [7] |

| InChI Key | DPUVPRWTWNQSOS-UHFFFAOYSA-N | [1][6] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

| Acute Oral Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P317, P330, P501 |

Data sourced from multiple safety data sheets.[6][7][8]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Synthesis and Reactivity

The synthesis of this compound and its subsequent derivatization are central to its utility.

Synthetic Routes

Several established methods exist for the synthesis of the 3-chloro-phenothiazine scaffold.

-

Smiles Rearrangement : A widely used and versatile method for creating substituted phenothiazines. This intramolecular nucleophilic aromatic substitution involves the rearrangement of a diaryl sulfide intermediate.[1][9]

-

Electrophilic Aromatic Substitution : This represents a direct approach where the phenothiazine core is subjected to chlorination. The high electron density of the ring system makes it susceptible to electrophilic attack, leading to the formation of the 3-chloro isomer, among others.[1]

Caption: Key synthetic pathways to this compound.

Key Reactions for Derivatization

The nitrogen atom at the 10-position (N-10) is the primary site for modification, allowing for the introduction of various side chains that modulate the compound's pharmacological activity.[1]

-

N-Alkylation : A crucial step for synthesizing many active phenothiazine derivatives. It typically involves deprotonating the N-H group with a base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).[1]

-

N-Acylation : Involves treating the phenothiazine with an acylating agent, such as 3-chloropropionyl chloride, to form an amide linkage. This resulting compound serves as a versatile intermediate for further modifications.[1][10]

Caption: Primary derivatization reactions at the N-10 position.

Experimental Protocol: N-Acylation via Continuous Flow

This protocol is adapted from a feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics.[10]

Objective: To synthesize 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

Materials:

-

10H-phenothiazine (or this compound for other derivatives)

-

3-chloropropionyl chloride

-

Dimethylformamide (DMF)

-

Continuous-flow reactor system with a coil reactor and multiple pump inlets

Procedure:

-

Prepare a 2 M solution of 10H-phenothiazine in DMF.

-

Prepare a 3 M solution of 3-chloropropionyl chloride in DMF.

-

Set up the continuous-flow reactor with a coil reactor maintained at 100°C.

-

Pump the two reactant solutions into a T-mixer before they enter the heated coil reactor.

-

Adjust the flow rates to achieve a residence time of 5 minutes within the reactor.

-

The output stream contains the product, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, which can be collected and purified using standard techniques (e.g., crystallization or chromatography).

This method offers high efficiency and conversion rates for the acylation step, a key process in building more complex pharmaceutical agents.[10]

Applications in Drug Discovery and Materials Science

The primary significance of this compound lies in its role as a molecular scaffold.

-

Pharmaceuticals : It is a fundamental building block for first-generation antipsychotics.[1][3] The chlorine atom at the 3-position is a key feature in many active compounds, influencing their biological activity. By attaching a dimethylaminopropyl side chain to the N-10 position, it becomes a direct precursor to chlorpromazine, a cornerstone drug in the treatment of schizophrenia.[1][11] The phenothiazine scaffold has also been explored for antihistaminic, antiemetic, and anticancer activities.[1][12]

-

Materials Science : The electron-donating properties of the phenothiazine core make it a valuable component in the development of organic electronic materials, such as dyes and photosensitizers. The chlorine substituent can be used to fine-tune the electronic properties and molecular packing of these materials.[1]

Biological Context: Phenothiazine Mechanism of Action

While this compound is primarily an intermediate, its derivatives function as potent neuroleptics. The widely accepted mechanism of action for phenothiazine-class antipsychotics is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][11]

Dopamine Signaling Pathway and Phenothiazine Inhibition:

-

Normal Signaling : Dopamine is released from a presynaptic neuron, crosses the synaptic cleft, and binds to D2 receptors on the postsynaptic neuron. This binding initiates a signal cascade that modulates neurotransmission.

-

Psychosis Pathophysiology : In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is implicated.

-

Phenothiazine Action : Phenothiazine drugs, such as chlorpromazine, act as competitive antagonists. They occupy the D2 receptor binding site without activating it, thereby blocking dopamine from binding and reducing the downstream signaling. This blockade helps to alleviate the positive symptoms of psychosis.[11]

Caption: Mechanism of phenothiazine antipsychotics via D2 receptor antagonism.

Conclusion

This compound (CAS No. 1207-99-4) is more than a simple chemical; it is a historically significant and synthetically versatile platform for innovation. Its primary value is realized upon its conversion into a vast library of derivatives that have revolutionized psychiatric medicine.[1] For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing the full potential of the phenothiazine scaffold in creating next-generation therapeutics and functional materials.

References

- 1. This compound|CAS 1207-99-4 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. Page loading... [guidechem.com]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 3-Chloro-10H-phenothiazine

An In-depth Technical Guide to 3-Chloro-10H-phenothiazine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various phenothiazine derivatives. The phenothiazine core structure is of significant interest in medicinal chemistry due to its presence in a class of antipsychotic drugs that have revolutionized the treatment of psychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nomenclature, physicochemical properties, synthesis, and its role in key biological pathways.

Nomenclature

-

Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature for this compound. These include:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNS | [2][3][4] |

| Molecular Weight | 233.713 g/mol | [4] |

| Melting Point | 200-201 °C | [4] |

| Boiling Point | 397.7 °C at 760 mmHg | [4] |

| Density | 1.346 g/cm³ | [4] |

| Flash Point | 194.3 °C | [4] |

| LogP | 4.68620 | [4] |

| Vapour Pressure | 1.55E-06 mmHg at 25°C | [4] |

| Refractive Index | 1.68 | [4] |

Table 2: Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | Spectra available, specific peak assignments require consultation of primary literature.[3][5][6] |

| ¹³C NMR | Spectra available, specific peak assignments require consultation of primary literature.[5][6] |

| FTIR | Technique: KBr Wafer.[3] |

| Mass Spec (EI) | m/z (%): 233 (100), 198, 188, 166, 154.[5] |

Table 3: Toxicological and Biological Activity Data

| Parameter | Value | Details | Source |

| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed. | H302 | [3] |

| Cholinesterase Modulation | Chloro-additions at the R2 position have a significant effect on cholinesterase modulatory activities. | Specific IC₅₀ for this compound is not readily available. For comparison, the related 2-chloro derivative, chlorpromazine, has a reported IC₅₀ of 11 ng/mL for AChE inhibition. | [7] |

Experimental Protocols

This compound can be synthesized through several methods. The Smiles rearrangement is a classical and versatile approach.[1][8] More contemporary methods, including microwave-assisted synthesis, have also been developed to improve efficiency.[9]

Synthesis via Smiles Rearrangement (General Protocol)

The Smiles rearrangement is a widely used method for the synthesis of phenothiazines.[8][10][11] This intramolecular nucleophilic aromatic substitution typically involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halonitrobenzene.

Methodology:

-

Condensation: A substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol) is condensed with an o-halonitrobenzene.[8][10] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide.[10] The mixture is refluxed for several hours to yield a 2-amino-2'-nitrodiphenylsulfide intermediate.[8]

-

Formylation: The resulting diphenylsulfide is then formylated, for example, by using 90% formic acid.[8] This step produces a 2-formamido-2'-nitrodiphenylsulfide.

-

Smiles Rearrangement and Cyclization: The formylated intermediate is then treated with an alcoholic solution of a base, such as potassium hydroxide, and refluxed.[11] This induces the Smiles rearrangement and subsequent cyclization to form the 10H-phenothiazine ring system.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product.[11] The solid is filtered, washed with water and ethanol, and then purified by crystallization from a suitable solvent like a methanol/benzene or methanol/acetone mixture.[10]

Synthesis from Cyclohexanones and 2-Aminobenzenethiols (General Protocol)

A transition-metal-free method for the synthesis of phenothiazine derivatives has been reported, involving the reaction of cyclohexanones with 2-aminobenzenethiols.[5]

Methodology:

-

Reaction Setup: In a reaction tube, potassium iodide and a catalyst such as (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen.

-

Addition of Reactants: 2-Amino-5-chlorobenzenethiol, cyclohexanone, and a solvent like chlorobenzene are added via syringe.[5]

-

Reaction Conditions: The reaction vessel is stirred at a high temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).[5]

-

Work-up and Purification: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is then purified by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc as eluent) to yield the desired phenothiazine product.[5]

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives are known to interact with multiple biological targets. The chloro-substitution on the phenothiazine ring is a key feature for many of these activities.[7]

Dopamine D2 Receptor Antagonism

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system.[12]

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Calmodulin (CaM) Inhibition

Phenothiazines are known to inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][4][13] This inhibition can contribute to the anti-proliferative and anti-cancer properties of some phenothiazine derivatives.[2][4]

Caption: Inhibition of Calmodulin (CaM) Signaling by Phenothiazines.

Inhibition of the Pro-Apoptotic NOX-Akt/PKC Pathway

Phenothiazine treatment has been shown to be neuroprotective in ischemic stroke models by inhibiting the NOX-Akt/Protein Kinase C (PKC) pathway, which is involved in apoptosis.[1][14][15]

Caption: Phenothiazine-mediated Inhibition of the Pro-Apoptotic PKC Pathway.

References

- 1. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound|CAS 1207-99-4 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Chloro-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-10H-phenothiazine. Due to the limited availability of experimentally derived public data, this guide presents high-quality predicted spectral data, offering valuable insights for the characterization and analysis of this compound. The information is structured to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Numbering

The chemical structure and the standardized numbering of the atoms for this compound are crucial for the correct assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data provides an estimation of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the coupling constants (J) in Hertz (Hz). These predictions are based on computational algorithms that are widely used in the field of spectroscopy.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.85 | d | 8.2 |

| H-2 | 6.95 | dd | 8.2, 2.1 |

| H-4 | 6.80 | d | 2.1 |

| H-6 | 7.15 | td | 7.8, 1.5 |

| H-7 | 6.90 | dd | 7.8, 1.5 |

| H-8 | 7.10 | td | 7.8, 1.5 |

| H-9 | 6.88 | dd | 7.8, 1.5 |

| N-H | 8.5 (broad) | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data details the estimated chemical shifts for each carbon atom in the this compound molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115.5 |

| C-2 | 122.0 |

| C-3 | 127.5 |

| C-4 | 116.0 |

| C-4a | 142.0 |

| C-5a | 144.0 |

| C-6 | 126.5 |

| C-7 | 122.5 |

| C-8 | 127.0 |

| C-9 | 115.0 |

| C-9a | 123.0 |

| C-10a | 126.0 |

Experimental Protocols

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Proton decoupling should be applied to simplify the spectrum.

-

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the fundamental workflow of an NMR experiment, from sample preparation to data analysis.

Caption: A simplified workflow of an NMR experiment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. Researchers are encouraged to use this predicted data as a reference and to perform their own experimental analysis for verification and further structural elucidation.

Mass spectrometry and IR spectra of 3-Chloro-10H-phenothiazine

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 3-Chloro-10H-phenothiazine

Introduction

This compound is a heterocyclic compound and a core structural motif in many pharmaceutical agents, particularly antipsychotic drugs. Its chemical formula is C₁₂H₈ClNS, and it possesses a tricyclic structure with a chlorine substituent.[1][2] The precise characterization of this and related molecules is critical in drug development, quality control, and metabolic studies. Mass spectrometry (MS) and Infrared (IR) spectroscopy are two powerful analytical techniques indispensable for elucidating the structure, identifying functional groups, and confirming the identity of such compounds.

This guide provides a detailed technical overview of the mass spectrometric and infrared spectral characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical data for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

Molecular Ion and Fragmentation Pattern

The molecular weight of this compound is approximately 233.72 g/mol .[1] In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M⁺˙) at m/z 233. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic peak (M+2) will be observed at m/z 235 with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of phenothiazine derivatives is well-documented.[3][4] For this compound, fragmentation is initiated by the loss of atoms or groups from the parent molecule. Key expected fragments include the loss of a chlorine atom, a hydrogen atom from the amine, and cleavage of the heterocyclic ring system.

Data Presentation: Mass Spectrometry

The predicted key ions in the electron ionization mass spectrum of this compound are summarized below.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Description |

| 233 | 235 | [C₁₂H₈ClNS]⁺˙ | Molecular Ion (M⁺˙) |

| 232 | 234 | [C₁₂H₇ClNS]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 198 | - | [C₁₂H₈NS]⁺ | Loss of a chlorine atom ([M-Cl]⁺) |

| 197 | - | [C₁₂H₇NS]⁺˙ | Loss of HCl ([M-HCl]⁺˙) |

| 166 | - | [C₁₂H₈N]⁺ | Loss of both Cl and S atoms |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for acquiring an EI mass spectrum for a solid sample like this compound using a direct insertion probe.

-

Sample Preparation: A small amount of the solid sample (typically <1 mg) is placed into a clean glass capillary tube.

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated according to the manufacturer's specifications, often using a reference compound like perfluorotributylamine (PFTBA).

-

The ion source is set to Electron Ionization (EI) mode, typically with an electron energy of 70 eV.

-

The ion source temperature is set appropriately (e.g., 200-250 °C) to ensure sample volatilization without thermal decomposition.

-

-

Sample Introduction:

-

The capillary tube containing the sample is placed into the tip of the direct insertion probe.

-

The probe is inserted into the vacuum lock of the mass spectrometer.

-

Once the vacuum is established, the probe is advanced into the ion source.

-

-

Data Acquisition:

-

The probe is gradually heated to volatilize the sample directly into the electron beam of the ion source.

-

Mass spectra are acquired continuously as the sample evaporates, scanning over a suitable m/z range (e.g., 50-500 amu).

-

The spectrum corresponding to the maximum total ion current is typically used for analysis, as this represents the point of maximum sample evaporation.

-

-

Data Analysis: The acquired spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation steps for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorption Bands

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H bond of the secondary amine, aromatic C-H bonds, aromatic C=C bonds, and the C-Cl bond. The phenothiazine structure is composed of two benzene rings, and its IR spectrum is expected to show absorption characteristics typical of the substitution pattern on these rings.[5] For this compound, this corresponds to a 1,2,4-trisubstituted pattern on one of the rings.

Data Presentation: Infrared Spectroscopy

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 3500 | N-H | Stretch | Medium, Sharp |

| 3000 - 3100 | Aromatic C-H | Stretch | Medium to Weak |

| 1550 - 1600 | Aromatic C=C | Stretch | Medium to Strong |

| 1450 - 1500 | Aromatic C=C | Stretch | Medium to Strong |

| 800 - 900 | Aromatic C-H | Out-of-plane Bend | Strong |

| 600 - 800 | C-Cl | Stretch | Medium to Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[6][7][8]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr powder.

-

Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[8]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Spread the powder evenly to ensure a uniform pellet.

-

Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum (transmittance vs. wavenumber) is analyzed.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

-

Visualization: Analytical Workflow

The diagram below illustrates the general experimental workflow for the characterization of this compound using mass spectrometry and IR spectroscopy.

Caption: General workflow for MS and IR analysis.

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a robust framework for the structural confirmation of this compound. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways through the characteristic isotopic pattern of chlorine and predictable fragment ions. Infrared spectroscopy complements this by identifying the key functional groups present, such as the N-H and aromatic moieties, and confirming the substitution pattern on the aromatic rings. Together, these techniques deliver a comprehensive analytical profile essential for research, development, and quality assurance in the pharmaceutical sciences.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. The use of mass spectrometry for the identification of metabolites of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. webassign.net [webassign.net]

- 7. scribd.com [scribd.com]

- 8. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Influence of 3-Chloro Substitution on Phenothiazine Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 3-chloro substitution on the biological activity of the phenothiazine scaffold. Phenothiazines are a versatile class of heterocyclic compounds that have been foundational in the development of antipsychotic drugs and are now being explored for a range of other therapeutic applications, including oncology and antimicrobial therapy.[1][2] The substitution pattern on the tricyclic phenothiazine ring is a critical determinant of its pharmacological profile. This guide focuses specifically on the impact of a chlorine atom at the 3-position, elucidating its effects on anticancer, antipsychotic, and other bioactivities through a review of key studies, presentation of quantitative data, and detailed experimental protocols.

The Pivotal Role of Substitution in Phenothiazine Bioactivity

The biological actions of phenothiazine derivatives are intricately linked to the nature and position of substituents on their tricyclic core and the composition of the side chain at the N-10 position.[3] The substituent at the C-2 (or in some nomenclatures, the equivalent 3-position) is particularly influential in modulating the electronic environment of the ring system, which in turn affects receptor binding and other molecular interactions.[4] While a variety of electron-withdrawing groups have been investigated, the chloro group remains a common and impactful substitution.

Anticancer Activity of 3-Chloro-Substituted Phenothiazines

Recent research has highlighted the potential of phenothiazines as anticancer agents, acting through mechanisms such as the inhibition of calmodulin and protein kinase C, induction of apoptosis, and reversal of multidrug resistance (MDR).[5][6] The presence of a chloro substituent at the 3-position has been shown to significantly influence this cytotoxic potential.

Studies have demonstrated that the type of substituent on the phenothiazine ring is a crucial factor in its effectiveness against cancer cells.[3] Derivatives bearing a -Cl atom have exhibited significant potential in inhibiting protein kinase C (PKC) activity.[5] In a study on the antitumor effects of various phenothiazine derivatives on HEp-2 tumor cells, the chloro-substituted compounds demonstrated notable activity.[7] For instance, 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea and 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea were found to be significantly active.[7]

The following table summarizes the cytotoxic activity of selected 3-chloro-substituted phenothiazine derivatives against various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 | TCID50 | 6.3 µg/mL | [7] |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | TCID50 | 7.8 µg/mL | [7] |

| 2-Chlorophenothiazine | HEp-2 | TCID50 | 62.5 µg/mL | [7] |

| Chlorpromazine | A375 | IC50 | ~15 µM (approx.) | [6] |

Note: The nomenclature in some literature refers to the substitution at the 2-position, which is structurally equivalent to the 3-position in other naming conventions. This guide considers these as functionally equivalent for the purpose of discussing bioactivity.

Chlorpromazine and other related phenothiazines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] These compounds have been shown to disrupt pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2.[3]

Antipsychotic Activity of 3-Chloro-Substituted Phenothiazines

The hallmark application of phenothiazines is in the treatment of psychosis.[8] Chlorpromazine, a 3-chloro-substituted phenothiazine, was the first typical antipsychotic medication and acts primarily by antagonizing dopamine D2 receptors in the brain.[9][10][11]

The antipsychotic effects of chlorpromazine and other phenothiazines are primarily attributed to their ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] The chloro-substituent at the 3-position is thought to enhance the affinity of the molecule for the dopamine receptor.[4]

For optimal antipsychotic activity, a three-carbon alkyl chain between the nitrogen of the phenothiazine ring and the terminal nitrogen is generally required.[12] The presence of an electron-withdrawing group, such as chlorine, at the 3-position significantly enhances this activity.[4]

Other Biological Activities

In addition to their anticancer and antipsychotic properties, 3-chloro-substituted phenothiazines exhibit a range of other biological effects.

Phenothiazine derivatives have been shown to possess antimicrobial properties, with one of the key mechanisms being the inhibition of efflux pumps in bacteria, which contributes to multidrug resistance.[12]

Phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[5] This inhibition is believed to contribute to their antiproliferative effects.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 3-chloro-substituted phenothiazines.

A common synthetic route involves the electrophilic aromatic substitution of phenothiazine to introduce the chlorine atom.[12] Subsequent alkylation at the N-10 position is then carried out to introduce the desired side chain.[12]

References

- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. brieflands.com [brieflands.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 7. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. 2-Chlorophenothiazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchopenworld.com [researchopenworld.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. 3-Chloro-10H-phenothiazine|CAS 1207-99-4 [benchchem.com]

The Phenothiazine Core: A Technical Guide to its Electron-Donating Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The phenothiazine core, a tricyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, primarily owing to its potent and tunable electron-donating properties.[1][2] This guide provides an in-depth exploration of the synthesis, electronic characteristics, and diverse applications of phenothiazine derivatives, with a focus on their significance in drug development and materials science.

The Phenothiazine Scaffold: Structure and Synthesis

Phenothiazine consists of a central thiazine ring flanked by two benzene rings, creating a non-planar "butterfly" conformation.[3] This unique structure, coupled with the presence of electron-rich nitrogen and sulfur heteroatoms, is the foundation of its pronounced electron-donating nature.[2][3]

The synthesis of phenothiazine derivatives has evolved from the initial reaction of diphenylamine with sulfur, as first described by Bernthsen in 1883.[1] Modern synthetic strategies offer greater control and versatility, including:

-

Catalytic and Microwave-Assisted Techniques: These methods have broadened the scope of accessible phenothiazine derivatives, enabling more efficient and diverse functionalization.[4]

-

Cyclization of 2-Substituted Diphenyl Sulfides: This approach is a common route to various pharmaceutically important phenothiazines.[1]

-

Functionalization at Multiple Sites: The phenothiazine core can be modified at several positions, including the N-10, C-2, C-3, C-7, and C-8 positions, allowing for fine-tuning of its electronic and biological properties.[3]

Electron-Donating Properties of the Phenothiazine Core

The inherent ability of the phenothiazine nucleus to donate electrons is a key determinant of its utility. This property can be quantified and understood through various experimental and computational techniques.

Redox Behavior and Oxidation Potentials

Cyclic voltammetry is a powerful tool for probing the electron-donating capacity of phenothiazine derivatives.[5][6] These compounds typically exhibit reversible one-electron oxidations, forming stable cation radicals.[7][8][9] The ease of this oxidation is a direct measure of the electron-donating strength. In some cases, a second one-electron oxidation to a dication can be observed.[7][10][11]

The introduction of electron-donating or electron-withdrawing substituents at various positions on the phenothiazine ring can significantly modulate the oxidation potential. For instance, electron-donating groups generally lower the oxidation potential, making the compound a stronger electron donor.[12][13]

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

| Compound | First Oxidation Potential (V vs. reference) | Second Oxidation Potential (V vs. reference) | Reference |

| Phenothiazine | 0.55 - 0.75 (vs. GCE in 0.1M HClO4) | - | [9] |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 (vs. Fc/Fc+) | - | [12] |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | 1.12 (vs. Fc/Fc+) | - | [12] |

| Chlorpromazine | 0.55 - 0.75 (vs. GCE in 0.1M HClO4) | Irreversible second oxidation | [9][14] |

| Thioridazine | 0.55 - 0.75 (vs. GCE in pH 2 phosphate buffer) | - | [9] |

| 2,10-disubstituted phenothiazines | 0.55–0.75 (vs. GCE) | - | [9] |

Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. Direct comparison should be made with caution.

Frontier Molecular Orbitals: HOMO and LUMO

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic properties of molecules. For phenothiazine derivatives, the HOMO level is of particular importance as it relates to the ease of electron donation. A higher HOMO energy level corresponds to a stronger electron-donating ability.[15]

Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating these energy levels and understanding the electronic structure.[16][17] Experimental techniques like cyclic voltammetry can also be used to estimate HOMO and LUMO energies from oxidation and reduction potentials.[17][18][19]

Table 2: HOMO and LUMO Energy Levels of Selected Phenothiazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

| Phenothiazine Derivative 1 | -5.22 | -3.59 | Calculated from CV | [17] |

| Phenothiazine Derivative 2 | -5.20 | -3.64 | Calculated from CV | [17] |

| Phenothiazine-based compound | -5.46 | -2.19 | Calculated from CV | [18] |

Note: The specific structures of the derivatives are detailed in the cited references. The method of determination (experimental vs. computational) can influence the reported values.

Spectroscopic Properties

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in phenothiazine derivatives.[20][21][22][23] The absorption spectra typically exhibit characteristic bands corresponding to π-π* and n-π* transitions.[21] The position and intensity of these bands can be influenced by substitution on the phenothiazine core and the solvent environment.[8][21]

Experimental Protocols

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of phenothiazine derivatives.

Methodology:

-

Electrolyte Solution: A solution of the phenothiazine derivative (typically 0.01 M) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[24]

-

Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).[5][24]

-

Measurement: The potential is swept linearly with time between defined limits, and the resulting current is measured. The scan rate can be varied (e.g., 100 mV/s).[24]

-

Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram. The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, provides a measure of the redox potential.

UV-Vis Spectroscopy

Objective: To characterize the electronic absorption properties of phenothiazine derivatives.

Methodology:

-

Sample Preparation: A dilute solution of the phenothiazine derivative (e.g., 2 x 10⁻⁵ mol L⁻¹) is prepared in a suitable solvent (e.g., acetonitrile, chloroform).[20]

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 190-600 nm).[21] A blank containing only the solvent is used for baseline correction.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) are determined.

Applications in Drug Development and Materials Science

The rich electronic properties of the phenothiazine core have led to its widespread use in various fields.

Medicinal Chemistry

Phenothiazine derivatives are a prominent class of drugs with a broad spectrum of biological activities.[4][25][26][27]

-

Antipsychotics: Chlorpromazine and other phenothiazine-based drugs revolutionized the treatment of schizophrenia by acting as dopamine D2 receptor antagonists.[25][28]

-

Antihistamines: Promethazine is a well-known antihistamine with sedative properties.[1]

-

Anticancer Agents: Phenothiazines have shown promise as anticancer agents by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, and drug resistance.[29][30][31][32] They can induce apoptosis and inhibit tumor growth.[30][31]

-

Antimicrobial and Antimalarial Agents: Methylene blue, a phenothiazine derivative, was one of the first antimalarial drugs.[1] Research continues to explore the potential of phenothiazines in combating infectious diseases.[4]

Signaling Pathway Involvement:

Phenothiazine derivatives have been shown to interact with and modulate a variety of cellular signaling pathways.[29][30][33]

Caption: Phenothiazine derivatives modulate key signaling pathways.

Materials Science

The electron-donating nature of phenothiazines makes them excellent candidates for various applications in organic electronics.[3][34]

-

Organic Light-Emitting Diodes (OLEDs): Phenothiazine derivatives can be used as hole-transporting materials.[34][35]

-

Organic Solar Cells: They can function as electron donors in the active layer of organic photovoltaic devices.[34]

-

Redox Flow Batteries: The reversible redox behavior of phenothiazines is being explored for energy storage in non-aqueous redox flow batteries.[10][12][36]

-

Sensors and Biosensors: The electropolymerization of water-soluble phenothiazine derivatives can yield conductive polymers used as electrocatalysts in biosensors.[1][25][37]

Experimental and Logical Workflows

The development and characterization of novel phenothiazine derivatives follow a structured workflow.

Caption: Workflow for phenothiazine derivative development.

Conclusion

The phenothiazine core remains a privileged scaffold in both medicinal chemistry and materials science. Its inherent electron-donating properties, which can be precisely tuned through synthetic modifications, underpin its diverse and significant applications. A thorough understanding of its electronic structure and redox behavior is crucial for the rational design of new phenothiazine-based compounds with enhanced performance in their respective fields. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 4. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Phenothiazine: Uses, Properties & Side Effects Explained [vedantu.com]

- 26. Phenothiazine derivative: Significance and symbolism [wisdomlib.org]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pharmacy180.com [pharmacy180.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 35. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 36. researchgate.net [researchgate.net]

- 37. The uses and nondrug applications of Phenothiazine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the GHS Safety and Hazard Information for 3-Chloro-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) safety and hazard information for 3-Chloro-10H-phenothiazine. It includes detailed summaries of toxicological data, experimental protocols for key safety assessments, and visualizations of the primary signaling pathways associated with the toxicological effects of phenothiazine derivatives.

GHS Hazard and Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following tables summarize the GHS classification, including hazard statements and precautionary measures. This information is compiled from available safety data sheets for this compound and structurally related compounds.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Precautionary Statements

Prevention

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash hands thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

Response

| Code | Statement |

| P301 + P317 | IF SWALLOWED: Get medical help.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P319 | Get medical help if you feel unwell. |

| P330 | Rinse mouth.[1] |

| P332 + P317 | If skin irritation occurs: Get medical help. |

| P337 + P317 | If eye irritation persists: Get medical help. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

Storage

| Code | Statement |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up. |

Disposal

| Code | Statement |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key experiments cited in the toxicological assessment of chemical substances like this compound, based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Principle : The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.

-

Test Animals : Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding : Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and drinking water ad libitum.

-

Dosage : The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.

-

Observation Period : Animals are observed for a total of 14 days. Special attention is given to the first 4 hours after dosing, and then daily observations are made.

-

Parameters Observed : Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. The time of death, if it occurs, is recorded.

-

Data Analysis : The method results in the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle : The substance is applied to a small area of skin (approximately 6 cm²) of an animal, and the degree of irritation is observed and scored at specified intervals.

-

Test Animals : Albino rabbits are the preferred species.

-

Procedure :

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site.

-

The test site is covered with a gauze patch, which is held in place with non-irritating tape.

-

The exposure duration is 4 hours.

-

-

Observation :

-

Skin reactions are assessed for erythema/eschar and edema at 1, 24, 48, and 72 hours after patch removal.

-

The observation period may be extended up to 14 days if the responses are persistent.

-

-

Scoring : Dermal reactions are scored on a scale of 0 to 4.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This method assesses the potential of a substance to cause eye irritation or damage.

-

Principle : A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The other eye remains untreated and serves as a control.

-

Test Animals : Healthy, adult albino rabbits are used.

-

Procedure :

-

The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.

-

The eyelids are then gently held together for about one second.

-

-

Observation :

-

The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

-

The grades of ocular reaction (cornea, iris, and conjunctivae) are recorded at each examination.

-

-

Scoring : Ocular lesions are scored based on a standardized system.

Signaling Pathways and Mechanisms of Toxicity

Phenothiazine derivatives, including this compound, are known to exert their therapeutic and toxic effects through interaction with various cellular signaling pathways. The two primary mechanisms are antagonism of dopamine D2 receptors and inhibition of the hERG potassium channel.

Dopamine D2 Receptor Antagonism

Phenothiazines are potent antagonists of the dopamine D2 receptor, which is a key mechanism of action for their antipsychotic effects but also contributes to their toxicity profile, particularly extrapyramidal side effects.[3][4][5][6]

Caption: Antagonism of the Dopamine D2 receptor by this compound.

hERG Potassium Channel Inhibition

Many phenothiazine derivatives are known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] This inhibition can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for serious cardiac arrhythmias.[7]

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. egpat.com [egpat.com]

- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H(1) antihistamine drug promethazine directly blocks hERG K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acylation of 3-Chloro-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 3-Chloro-10H-phenothiazine, a key intermediate in the synthesis of various biologically active compounds. The protocols cover N-acylation at the 10-position and Friedel-Crafts acylation at the aromatic ring, yielding derivatives with potential applications in drug discovery and development.

Introduction

This compound is a critical scaffold in medicinal chemistry. Its derivatives are known to interact with various biological targets and have shown promise as antipsychotic agents and in cancer therapy. Acylation is a fundamental strategy to modify the structure of this compound, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. These derivatives have been found to interfere with key cellular signaling pathways, including the MAPK/ERK, AKT/PI3K, and WNT pathways, which are often dysregulated in cancer.[1] Phenothiazine derivatives also play a role in modulating dopaminergic and cholinergic signaling.[2][3]

Acylation Reactions: An Overview

Two primary acylation methods for this compound are presented:

-

N-Acylation: This reaction targets the nitrogen atom at the 10-position of the phenothiazine ring. It is commonly achieved using acyl chlorides or acid anhydrides.

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group onto one of the benzene rings of the phenothiazine core, typically requiring a Lewis acid catalyst.[4]

The choice of acylation method and reagent allows for the synthesis of a diverse library of this compound derivatives for further investigation.

Data Presentation

The following table summarizes quantitative data for various acylation reactions on phenothiazine and its derivatives, providing a comparative overview of different synthetic approaches.

| Acylation Type | Starting Material | Acylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| N-Acetylation | Phenothiazine | Acetic Acid | PCl5, Solvent-free, RT | 0.5 - 1 h | >95 | [5] |

| N-Chloroacetylation | Phenothiazine | Chloroacetyl chloride | Triethylamine, Dry benzene, Reflux | 7 h | 62 | [6] |

| Friedel-Crafts Acylation | 10-Alkylphenothiazine | Acetic anhydride | Phosphoric acid, 20-60 °C | 0.5 - 2 h | 85.5 - 87.6 | [7] |

| N-Acylation | Aniline (model) | Acetic anhydride | Catalyst-free, RT | 5 min | 89 | [8] |

Experimental Protocols

Protocol 1: N-Acetylation of this compound (Solvent-Free)

This protocol is adapted from a method for the N-acetylation of phenothiazine.[5]

Materials:

-

This compound

-

Acetic acid

-

Phosphorus pentachloride (PCl5)

-

Mortar and pestle (dry)

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

Procedure:

-

In a dry mortar, add acetic acid (1.2 mmol) and phosphorus pentachloride (1.2 mmol).

-

Grind the mixture at room temperature for 30-60 minutes until uniform.

-

Add this compound (1 mmol) to the mortar.

-

Continue grinding the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the eluent.

-

Once the starting material spot has disappeared on the TLC plate, cease grinding.

-

Let the product stand at room temperature for 30-60 minutes.

-

Wash the solid product with deionized water and collect it by suction filtration.

-

Dry the filter cake at room temperature for 22-24 hours.

-

Recrystallize the crude product from water to obtain pure N-acetyl-3-Chloro-10H-phenothiazine.

Protocol 2: N-Chloroacetylation of this compound

This protocol is based on the N-chloroacetylation of phenothiazine.[6]

Materials:

-

This compound

-

Chloroacetyl chloride

-

Triethylamine

-

Dry benzene

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (10 mmol) in 35 mL of dry benzene in a round-bottom flask.

-

Add a few drops of triethylamine to the solution.

-

With continuous stirring, gradually add chloroacetyl chloride (11 mmol).

-

Reflux the reaction mixture on a water bath for 7 hours.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, distill off the solvent to obtain a residue.

-

Wash the residue with water to remove any acidic impurities.

-

Dissolve the solid in hot ethanol and then precipitate the product by adding water.

-

Filter the solid product and recrystallize from ethanol to yield pure N-chloroacetyl-3-Chloro-10H-phenothiazine.

Protocol 3: Friedel-Crafts Acylation of 10-Alkyl-3-Chloro-phenothiazine

This protocol is adapted from a method for the acylation of 10-alkyl phenothiazine.[7]

Materials:

-

10-Alkyl-3-Chloro-phenothiazine

-

Acetic anhydride

-

Phosphoric acid

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

Procedure:

-

In a dry three-necked flask, add 10-Alkyl-3-Chloro-phenothiazine (10 mmol) and acetic anhydride (70-100 mmol).

-

Add phosphoric acid (10-32 mmol) to the mixture.

-

Heat the reaction mixture to 20-60 °C and stir for 0.5-2 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture into water to precipitate the solid product.

-

Collect the solid by filtration.

-

Wash the filter cake with water.

-

Dry the product and then recrystallize from a mixture of ethyl acetate and petroleum ether (1:5 volume ratio) to obtain the purified 3-acetyl-10-alkyl-7-chloro-phenothiazine.

Visualizations

Signaling Pathways of Phenothiazine Derivatives

References

- 1. This compound|CAS 1207-99-4 [benchchem.com]

- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103214430A - Method for preparing 3-acetyl-10-alkyl phenothiazine - Google Patents [patents.google.com]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

Synthesis of Chlorpromazine from 3-Chloro-10H-phenothiazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chlorpromazine, a significant antipsychotic medication, utilizing 3-Chloro-10H-phenothiazine as the primary starting material. The information compiled herein is intended to guide researchers in the efficient and high-purity synthesis of this phenothiazine derivative.

Introduction

Chlorpromazine, marketed under trade names like Thorazine and Largactil, was the first antipsychotic drug developed and is primarily used to treat psychotic disorders such as schizophrenia.[1] Chemically, it is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine.[2] The synthesis route starting from this compound is a well-established method involving the alkylation of the phenothiazine nitrogen. This document outlines the key reaction parameters, provides a detailed experimental protocol, and summarizes the expected outcomes based on published data.

Reaction Scheme

The synthesis of chlorpromazine from this compound involves the N-alkylation of the phenothiazine ring with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, facilitating the nucleophilic attack on the alkyl halide.

-

Starting Material: this compound (also known as 2-chlorophenothiazine)

-

Reagent: 3-(dimethylamino)propyl chloride

-

Base: Sodamide (NaNH₂), Potassium Hydroxide (KOH), or Sodium Hydroxide (NaOH) with a phase transfer catalyst.

-

Solvent: Toluene or Xylene

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of chlorpromazine using this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield and purity.

| Reference | Base | Solvent | Reaction Time | Temperature | Yield | Purity | Notes |

| U.S. Patent 2,645,640 | Sodamide | Toluene/Xylene | Not Specified | Not Specified | Not Specified | Not Specified | Initial disclosure of the synthesis.[3] |

| U.S. Patent US20190314385A1 | Aqueous Potassium Hydroxide | Toluene | 6 hours | 98°C | 82.24% | 99.8% | Process with high purity and yield.[3] |

| Chinese Patent CN102617509B | Sodium Hydroxide, Tetrabutylammonium Bromide | Toluene | ~6 hours | Reflux | >90% (molar) | Meets BP Pharmacopoeia standards | Use of a phase transfer catalyst improves yield.[4][5] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of chlorpromazine hydrochloride based on a high-yield procedure.

Materials:

-

This compound

-

Toluene

-

Aqueous Potassium Hydroxide (or Sodium Hydroxide and Tetrabutylammonium Bromide)

-

3-(dimethylamino)propyl chloride (as a toluene solution)

-

Water

-

Hydrochloric Acid (0.5N)

-

Sodium Hydroxide solution (30%)

-

Activated Charcoal

-

Methanol

-

Ethyl Acetate

-

Methanolic Hydrochloride solution

Procedure:

-

Reaction Setup: To a reaction vessel, add 100 g of this compound and 450 ml of toluene.

-

Base Addition: Add a solution of 96.02 g of potassium hydroxide in 100 ml of water to the mixture at 30°C.

-

Heating: Heat the mixture to 98°C.

-

Alkylation: Slowly add a toluene solution of 3-(dimethylamino)propyl chloride (135.24 g in 200 ml of toluene) to the heated reaction mixture. Maintain the temperature at 98°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mass to 40°C and quench with 1000 ml of water.

-

Extraction: The residue should be dissolved in 400 ml of toluene and extracted with 1000 ml of 0.5N aqueous hydrochloric acid.

-

Basification and Re-extraction: To the aqueous hydrochloride solution containing the product, add 100 ml of toluene, followed by the addition of 90 ml of 30% sodium hydroxide solution to basify the mixture. Separate the organic layer.

-

Washing and Decolorization: Wash the organic layer with 300 ml of water. Add 10 g of activated charcoal to the washed organic layer and stir for 30 minutes at 30°C. Filter the mixture.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the chlorpromazine free base as a residue.

-

Salt Formation and Crystallization: Add methanolic hydrochloride solution to the residue to form the hydrochloride salt. The crude chlorpromazine hydrochloride can be crystallized from a mixture of methanol and toluene. The purified solid is then filtered, washed with ethyl acetate, and dried to yield the final product.[3]

Visualizations

Chlorpromazine Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of chlorpromazine from this compound.

Caption: Workflow for Chlorpromazine Synthesis.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Chlorpromazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[6][7] This blockade of dopamine signaling is believed to be responsible for its antipsychotic effects.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 5. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols: Synthesis and Anticancer Screening of Novel Phenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals